N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method might include:
Formation of Thiazole Ring: Starting with a thioamide and an α-halo ketone to form the thiazole ring.
Sulfonamide Formation: Reacting the thiazole derivative with a sulfonyl chloride to introduce the sulfonamide group.
Acetamide Formation: Finally, coupling the sulfonamide-thiazole intermediate with 4-fluoroaniline under appropriate conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the phenyl rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfonic acids, while substitution could introduce various functional groups onto the phenyl or thiazole rings.
Scientific Research Applications
N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Investigated for its potential as a pharmaceutical agent, possibly as an anti-inflammatory or anticancer compound.
Industry: Used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- N-(4-bromophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
- N-(4-methylphenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
Uniqueness
N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms often enhance the metabolic stability and membrane permeability of compounds, making them more effective in biological systems.
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3S2/c18-12-6-8-13(9-7-12)19-16(22)10-14-11-25-17(20-14)21-26(23,24)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGOVGNKFUZXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.